

Spectroscopic Characterization Guide: 2-[(3-Methylcyclohexyl)oxy]butanoic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-[(3-Methylcyclohexyl)oxy]butanoic acid
CAS No.:	1218052-49-3
Cat. No.:	B2504175

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Part 1: Executive Summary & Structural Logic

Compound Identity: **2-[(3-Methylcyclohexyl)oxy]butanoic acid** CAS: 1218052-49-3

Molecular Formula: C

H

O

Exact Mass: 200.1412 Da

The Analytical Challenge

As a Senior Application Scientist, I approach this molecule not merely as a catalog entry but as a stereochemically complex scaffold. The structure features a butanoic acid backbone with a bulky 3-methylcyclohexyl ether substituent at the

-position (C2).

Critical Stereochemical Note: This molecule contains three chiral centers:

- C2 of the butanoic acid chain: The -carbon.
- C1 of the cyclohexane ring: The ether linkage point.
- C3 of the cyclohexane ring: The methyl attachment point.

Consequently, synthetic samples often exist as a mixture of diastereomers (up to 4 pairs of enantiomers). In spectroscopic analysis, particularly NMR, you must anticipate signal doubling or broadening due to these diastereomeric environments. You are not looking for a single clean set of peaks, but rather a complex overlay of cis and trans ring isomers coupled with the R/S acid center.

Part 2: Mass Spectrometry (MS) Profiling

Methodology: Electron Ionization (EI, 70 eV) Objective: Structural confirmation via fragmentation logic.

Unlike simple esters, the

-alkoxy acid moiety directs fragmentation through specific pathways. The ether oxygen stabilizes the positive charge, driving the cleavage events.

Fragmentation Pathway Logic

- Molecular Ion (): Expected at m/z 200. This signal will be weak or absent due to the lability of the ether and acid groups.
- Primary Cleavage (-Cleavage): The bond between the carboxyl group and the -carbon is weak.
 - Loss of COOH (45 Da): Generates the oxonium ion at m/z 155.

- Ether Cleavage (C-O Bond Scission):
 - Formation of the Cyclohexyl Carbocation: The C-O bond breaks to release the stable secondary carbocation on the ring.
 - Target Ion: 3-methylcyclohexyl cation at m/z 97. This is often the Base Peak (100% relative abundance) or a major fragment.
 - Secondary decay: The m/z 97 ion loses ethylene or methyl radicals to form m/z 81 and m/z 55 series typical of cycloalkanes.

MS Data Summary Table

m/z (approx)	Intensity	Fragment Identity	Mechanism
200	< 1%	[M]	Parent Ion (Unstable)
155	Medium	[M - COOH]	-cleavage adjacent to ether oxygen
97	High (Base)	[C H]	3-Methylcyclohexyl cation (C-O cleavage)
55	High	[C H]	Ring fragmentation (Retro-Diels-Alder type)
29	Medium	[C H]	Ethyl tail of butanoic acid

Part 3: Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance) Objective: Functional group validation.

The spectrum is dominated by the carboxylic acid "dimer" features and the ether linkage.

Frequency (cm)	Vibrational Mode	Diagnostic Insight
2800–3200	O-H Stretch (Broad)	Characteristic carboxylic acid "hump". Overlaps with C-H stretches.
2950, 2920, 2860	C-H Stretch (Aliphatic)	Strong signals from the cyclohexyl ring and ethyl group.
1715–1730	C=O Stretch (Strong)	Critical Check. Sharp carbonyl peak. If broadened/split, indicates H-bonding variance.
1080–1120	C-O-C Stretch	Ether linkage. Distinguishes this from a simple alkyl acid.
1200–1300	C-O Stretch (Acid)	Coupled with O-H deformation.

Part 4: Nuclear Magnetic Resonance (NMR)

Methodology: 500 MHz

H / 125 MHz

C in CDCl

. Reference: TMS (

0.00).

H NMR Interpretation (Proton)

The spectrum is crowded in the aliphatic region (0.8–2.0 ppm). The key to validation is the deshielded

-proton.

- 10.5–12.0 (1H, br s): Carboxylic acid proton. (Disappears with D₂O shake).
- 3.8–4.0 (1H, dd): The H-2 proton (alpha to COOH).
 - Why here? Deshielded by both the Carbonyl and the Ether Oxygen.
 - Multiplicity: Doublet of doublets (coupling to the two H-3 protons of the ethyl chain).
- 3.1–3.4 (1H, m): The H-1' proton on the cyclohexane ring (ether linkage).
 - Stereochemistry: The chemical shift varies significantly between axial and equatorial orientations. Expect complex multiplets due to diastereomers.
- 0.8–1.0 (6H, overlapping):
 - Triplet (t) from the terminal methyl of the butanoic chain.
 - Doublet (d) from the 3-methyl group on the ring.

C NMR Interpretation (Carbon)

Use DEPT-135 to distinguish CH/CH₂

(up) from CH₂

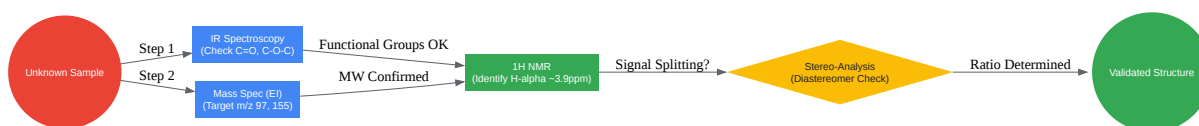
(down).

Shift (ppm)	Carbon Type	Assignment	Notes
176.5	Quaternary (C)	C=O (Acid)	Most downfield signal.
78.2	Methine (CH)	C-2 (-carbon)	Doublet in off-resonance. Deshielded by O.
74.5	Methine (CH)	C-1' (Ring ether C)	Shift depends on cis/trans ring isomerism.
30–40	Methylene (CH)	Ring/Chain CH	Cluster of signals.
22.5	Methyl (CH)	Ring Methyl	
9.5	Methyl (CH)	Chain Terminal	

Part 5: Visualization & Workflows

Diagram 1: Structural Elucidation Logic

This workflow represents the decision tree for validating the compound's structure, specifically addressing the stereochemical complexity.

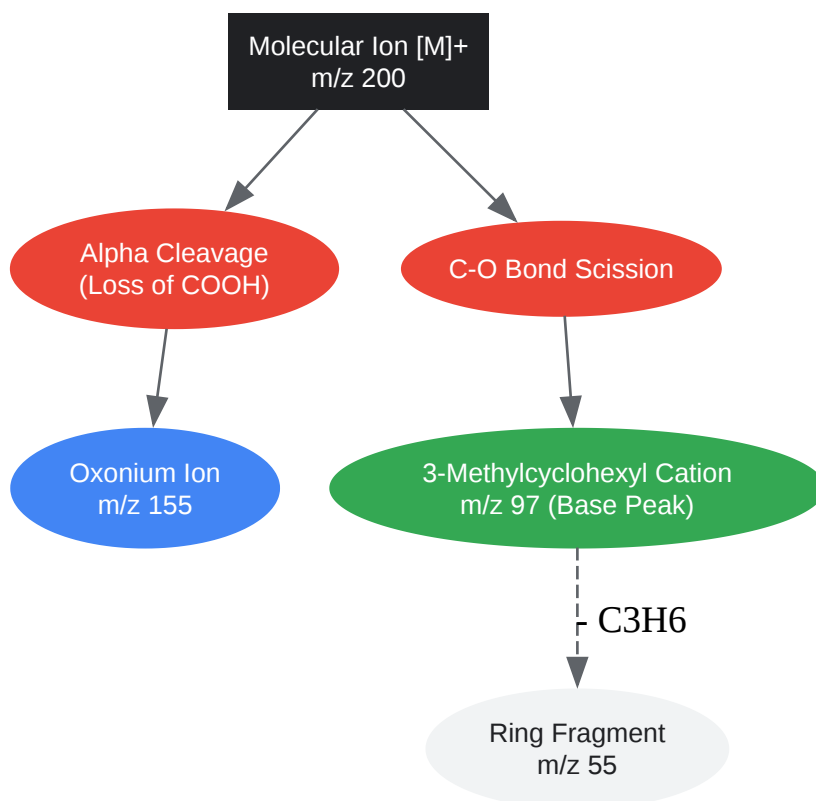


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Caption: Analytical workflow for validating **2-[(3-Methylcyclohexyl)oxy]butanoic acid**, prioritizing functional group confirmation before stereochemical deconvolution.

Diagram 2: Mass Spectrometry Fragmentation Pathway

A visual representation of the primary dissociation events in the EI-MS source.



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Caption: Proposed fragmentation pathway highlighting the formation of the diagnostic m/z 97 base peak.

Part 6: Experimental Protocol (Sample Preparation)

To ensure high-fidelity data, follow this preparation protocol. This minimizes artifacts from the carboxylic acid dimerization.

NMR Sample Prep (High Resolution)

- Solvent: Use CDCl₃

(99.8% D) with 0.03% TMS.

- Concentration: Dissolve 10-15 mg of the acid in 0.6 mL solvent.
- Critical Step: Add 1 drop of D

O and shake if the acid proton region (10-12 ppm) is broad or interfering with aromatic impurities (though none expected here). This exchanges the COOH proton, removing the peak and simplifying the spectrum.

- Filtering: Filter through a glass wool plug in a Pasteur pipette to remove undissolved particulates that cause baseline distortion.

GC-MS Derivatization (Recommended)

Direct injection of carboxylic acids often leads to peak tailing due to adsorption in the injector liner.

- Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
- Procedure:
 - Dissolve 1 mg sample in 1 mL Dichloromethane.
 - Add 50 μ L BSTFA reagent.
 - Incubate at 60°C for 30 minutes.
 - Inject 1 μ L.
- Result: You will observe the TMS-ester derivative.
 - Shift: Molecular ion will increase by 72 Da (replace H with SiMe₃). New M⁺ = 272.

References

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Phone: (601) 213-4426
Email: info@benchchem.com

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